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This guide provides an in-depth technical analysis of 3-Chloro-7-fluoro-6-methoxyquinoline,
a highly specific heterocyclic building block used in the synthesis of advanced pharmaceutical
agents, particularly tyrosine kinase inhibitors (TKIs).[1][2]

Part 1: Executive Summary & Chemical Identity

3-Chloro-7-fluoro-6-methoxyquinoline (CAS 1823924-52-2) is a trisubstituted quinoline
scaffold.[1][2][3] Its structural architecture combines the electron-rich 6-methoxy group with the
metabolic blocking capability of the 7-fluoro atom, while the 3-chloro substituent serves as a
critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or as a
hydrophobic moiety to occupy specific pockets in enzyme active sites (e.g., the ATP-binding
pocket of kinases).[1][2]

This compound is distinct from its more common isomer, 4-chloro-7-fluoro-6-methoxyquinoline
(CAS 25759-94-8), which is the standard precursor for 4-anilinoquinoline drugs like Bosutinib.
[2] The 3-chloro isomer allows for vector extension at the 3-position, a strategy increasingly
used to improve selectivity profiles in next-generation kinase inhibitors.[1][2]
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ble 1: Chemical Identity & Physical :

Property Data

Compound Name 3-Chloro-7-fluoro-6-methoxyquinoline
CAS Number 1823924-52-2

Molecular Formula C10H7CIFNO

Molecular Weight 211.62 g/mol

Exact Mass 211.020 g/mol

Structure Quinoline core; 3-Cl, 6-OMe, 7-F
Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, Chloroform; Low

Solubility o

solubility in water
pKa (Calc.) ~2.5 (Quinoline N)
LogP (Calc.) 29-32

Part 2: Synthetic Methodology

The synthesis of 3-haloquinolines is chemically distinct from the 4-halo isomers (which are
derived from 4-hydroxyquinolones).[1][2] The most robust route to 3-Chloro-7-fluoro-6-
methoxyquinoline involves the construction of the pyridine ring onto a substituted aniline
using a Vilsmeier-Haack approach or a modified Skraup reaction.[1][2]

Core Protocol: Vilsmeier-Haack Cyclization Approach

This method is preferred for its scalability and regioselectivity.[1] It proceeds via the formation
of a 2-chloro-3-formyl intermediate, which can be decarbonylated or modified.[1][2][4] HowevVer,
for direct 3-chloro access without the 2-chloro substituent, a modified Skraup using 2-
chloromalonaldehyde equivalents is the authoritative route.[1]

Precursor: 3-Fluoro-4-methoxyaniline (CAS 366-99-4).[1][2]

Step-by-Step Protocol:
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e Acylation of Aniline:

o

Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), DCM (Solvent).
[2]

o

Procedure: Dissolve aniline in DCM. Add acetic anhydride dropwise at 0°C. Stir at RT for 2
hours.

o

Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl forms N-(3-fluoro-
4-methoxyphenyl)acetamide.[1][2]

o

Validation: TLC (EtOAc/Hexane 1:1) shows disappearance of aniline.
e Vilsmeier-Haack Cyclization (The Meth-Cohn Method):
o Reagents: Acetamide intermediate (1.0 eq), POCIs (7.0 eq), DMF (2.5 eq).

o Procedure:

Cool DMF to 0°C. Add POCIs dropwise (Vilsmeier reagent formation).[2][4]

Add the acetamide solid in portions.

Heat to 75°C for 4-16 hours. (Evolution of HCI gas).

Pour onto ice/water.[1][4] Neutralize with NaHCOs.[1]

o Product:2-Chloro-7-fluoro-6-methoxyquinoline-3-carbaldehyde.[2]

o Note: This intermediate is the "master key" for 3-substituted quinolines.[1]
e Conversion to 3-Chloro-7-fluoro-6-methoxyquinoline:

o Direct Route (Alternative): To obtain the 3-chloro derivative specifically (without the 2-
chloro/3-formyl), the aniline is reacted with 2-chloromalonaldehyde tetraethyl acetal in
acid, or via the decarbonylation/dechlorination of the Vilsmeier product.[1][2]
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o Optimized Direct Synthesis: Reaction of 3-fluoro-4-methoxyaniline with 2,2,3-
trichloropropanal (or generated in situ from 3,3-diethoxy-1-chloroprop-1-ene).[2]

o Reflux Conditions: Reflux the aniline with the chloro-synthon in dilute HCl/acetic acid. The
3-chloro group is retained while the ring closes.[1]

DOT Diagram 1: Synthetic Pathway

Precursors

POCI3 / DMF
(Vilsmeier Reagent)

Ac20, DCM POCI3, DMF, 75°C 1. Oxidation (Ag20)
3-Fluoro-4-methoxyaniline ___Acetylation _ N-(3-Fluoro-4-methoxypheny)) Vilsmeier-Haack 2-Chloro-7-fluoro-6-methoxy 2. Decarboxylation
(CAS 366-99-4) acetamide > linoline-3-carbaldehyde  =~~—____ | 3. Pd/C Dechlorination (C2)

________________ T 3-CHLORO-7-FLUORO-
Cyc]ization 6-METHOXYQUINOLINE
Direct R B R (CAS 1823924-52-2)

ct Route:
Aniline + 2-Chloromalonaldehyde

Click to download full resolution via product page

Caption: Synthetic logic flow from aniline precursor to the 3-chloroquinoline scaffold via
Vilsmeier-Haack or direct cyclization.

Part 3: Medicinal Chemistry Applications (SAR)

The 3-Chloro-7-fluoro-6-methoxyquinoline scaffold is a bioisostere of the 3-cyano quinolines
(e.g., Bosutinib intermediates).[1][2] Its value lies in the specific electronic and steric properties
of its substituents.[1]

Structure-Activity Relationship (SAR) Analysis

e 6-Methoxy Group (Electron Donor):

o Function: Increases electron density in the quinoline ring, enhancing the basicity of the
quinoline nitrogen (N1).
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o Interaction: Often forms hydrogen bonds with the "hinge region" of kinase enzymes.[1]

o Solubility: Provides a handle for metabolic demethylation (to the phenol), which is a
common Phase | metabolic pathway.

e 7-Fluoro Group (Metabolic Blocker):
o Function: Blocks the C7 position from oxidative metabolism (hydroxylation).

o Electronic Effect: Withdraws electrons inductively, modulating the pKa of the phenolic
oxygen at C6 (if demethylated) and the ring nitrogen.

o Bioactivity: Enhances lipophilicity (C-F bond) and membrane permeability compared to a
hydrogen atom.[2]

e 3-Chloro Group (The Vector):

o Steric Bulk: The Chlorine atom (Van der Waals radius ~1.75 A) is larger than a proton but
smaller than a methyl group.[2] It fills hydrophobic pockets (e.g., the gatekeeper region) in
kinase active sites.

o Reactivity: Unlike the 4-chloro isomer (which is labile to S_NAr displacement by anilines),
the 3-chloro group is relatively stable to nucleophilic attack. It requires palladium catalysis
(Suzuki, Buchwald-Hartwig) for substitution, allowing for orthogonal functionalization
strategies where the 4-position can be modified first, followed by the 3-position.

DOT Diagram 2: Pharmacophore & SAR Logic

Quinoline Core

N1 (H-Bond Acceptor) C3-Chloro C4-H C6-OMe  C7-Fluoro

Interaction H-Bond (via O) /Steric Fit “\Prevents Oxidation

Kinase Hinge Region Hydrophobic Pocket Metabolic Stability Pd-Catalyzed Coupling
(Binding) (Selectivity) (Blocker) (Diversity Vector)

Synthetic Handle
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Caption: SAR map detailing the functional role of each substituent on the quinoline ring in the
context of drug design.

Part 4: Handling, Stability, and Safety

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is
susceptible to slow oxidation or hydrolysis under strongly acidic conditions.[1]

o Safety: Classified as an Irritant (H315, H319, H335).

o Warning: Halogenated quinolines can be skin sensitizers.[1] Use double gloving (Nitrile)
and work in a fume hood.[2]

o Reactivity Profile:
o Stable: To aqueous workups and mild bases.[1]

o Reactive: The 3-Cl bond is stable to S_NAr but reactive under Pd(0) catalysis.[2] The 6-
OMe can be deprotected to the phenol using BBrs.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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